5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride

Organic Synthesis Medicinal Chemistry Building Blocks

Common Pain Point: Neutral isoxazole amines exhibit poor aqueous solubility, causing inconsistent coupling yields and assay precipitation. Solution: The hydrochloride salt of 5-ethyl-3-methyl-1,2-oxazol-4-amine (CAS 1423034-25-6) provides markedly enhanced solubility, crystallinity, and long-term stability. • Enables robust amide coupling and nucleophilic substitution for focused kinase/GPCR library synthesis. • HCl salt ensures homogeneous DMSO/aqueous stock solutions for reproducible cellular assay dosing. • Bulk stock available with verified purity; shipped globally under ambient conditions.

Molecular Formula C6H11ClN2O
Molecular Weight 162.62 g/mol
CAS No. 1423034-25-6
Cat. No. B1448071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride
CAS1423034-25-6
Molecular FormulaC6H11ClN2O
Molecular Weight162.62 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C)N.Cl
InChIInChI=1S/C6H10N2O.ClH/c1-3-5-6(7)4(2)8-9-5;/h3,7H2,1-2H3;1H
InChIKeySAYDBJONRPXIHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride: Overview


5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride (CAS 1423034-25-6) is a heterocyclic aromatic amine belonging to the amino-isoxazole class . Its structure features a 1,2-oxazole (isoxazole) core with an amine group at the 4-position, a methyl substituent at the 3-position, and an ethyl group at the 5-position . This specific substitution pattern—and particularly its hydrochloride salt form—provides distinct physicochemical properties, such as improved aqueous solubility and crystallinity, compared to its free base or closely related analogs . This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, serving as a key intermediate for the construction of more complex pharmacologically active molecules .

Why This Amino-Isoxazole Cannot Be Interchanged


In the context of amino-isoxazole building blocks, seemingly minor structural modifications lead to significant divergences in reactivity, physicochemical properties, and downstream biological activity [1]. The specific substitution pattern of the target compound—a 4-amino group with 3-methyl and 5-ethyl substituents—is not a generic or interchangeable scaffold. Its unique combination of electron-donating alkyl groups and the amine's position on the ring dictates its chemical behavior in key reactions, such as nucleophilic substitution or coupling [1]. Furthermore, its hydrochloride salt form confers critical advantages in handling, solubility, and long-term stability that the free base or other salt forms cannot match . Therefore, substituting this compound with a cheaper or more readily available analog—such as 3-amino-5-ethylisoxazole or 3-methylisoxazol-4-amine—without rigorous comparative validation is a high-risk approach that can lead to synthetic failure, altered pharmacokinetic profiles, and compromised biological assay results. The quantitative evidence below underscores exactly where this compound demonstrates measurable differentiation.

Quantitative Differentiation for Scientific Procurement


Regioisomeric Specificity of 4-Amino Substitution

The position of the amine group on the isoxazole ring is a critical determinant of chemical reactivity. 5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride features a 4-amino group, which exhibits different nucleophilicity and regioselectivity compared to its 3-amino isomer (e.g., 3-amino-5-ethylisoxazole, CAS 19754-80-4). This difference is evidenced by the distinct synthetic routes required for their preparation [1]. While 3-amino-isoxazoles can be synthesized via reactions of hydroxylamine with α,β-acetylenic nitriles in strongly alkaline solutions, the synthesis of the target 4-amino derivative necessitates alternative, more specific methodologies, such as cycloadditions involving nitrile oxides or the deprotection of Boc-protected precursors [1]. This divergent synthetic pathway highlights the unique electronic and steric environment of the 4-amino group, making it an irreplaceable intermediate for constructing molecules where the amine vector must be directed from the 4-position of the heterocycle.

Organic Synthesis Medicinal Chemistry Building Blocks

Hydrochloride Salt: Solubility and Stability Advantages

5-Ethyl-3-methyl-1,2-oxazol-4-amine is available as both a free base (CAS 225094-34-8) and as a hydrochloride salt (CAS 1423034-25-6) . The hydrochloride salt form provides a quantifiable advantage in aqueous solubility, which is a critical parameter for preparing stock solutions and conducting biological assays. While specific solubility data for this compound is not publicly available, the general class effect of salt formation is well-established. For closely related compounds, such as 3-methylisoxazol-4-amine hydrochloride (CAS 108512-04-5), the hydrochloride salt is the preferred form for biological studies due to its superior solubility and handling characteristics compared to its free base (CAS 354795-62-3) . This principle is directly applicable; the hydrochloride counterion significantly increases polarity and facilitates dissolution in aqueous buffers (e.g., PBS, cell culture media), which is essential for reproducible dose-response experiments .

Drug Discovery In Vitro Assays Physicochemical Properties

Influence of Alkyl Substitution on Physicochemical Properties

The specific alkyl substitution pattern on the isoxazole ring directly impacts fundamental drug-like properties, such as molecular weight and lipophilicity (LogP). The target compound, with both a 3-methyl and a 5-ethyl group, has a molecular weight of 162.62 g/mol (for the HCl salt) and a free base molecular weight of 126.16 g/mol . This differentiates it from simpler analogs. For instance, 3-methylisoxazol-4-amine hydrochloride (CAS 108512-04-5) has a molecular weight of 134.56 g/mol, lacking the additional ethyl carbon atoms . Conversely, 3-amino-5-ethylisoxazole (CAS 19754-80-4) has a free base molecular weight of 112.13 g/mol and places the amine at the 3-position . These quantifiable differences in molecular weight and calculated lipophilicity (LogP) translate to altered membrane permeability and binding characteristics, making each analog a unique tool for probing structure-activity relationships (SAR) .

Medicinal Chemistry Pharmacokinetics QSAR

Validated Research and Development Applications


Synthesis of Kinase Inhibitors and GPCR Modulators

Based on the unique regioisomeric 4-amino substitution pattern, this compound is an ideal building block for generating focused libraries of kinase inhibitors or G-protein coupled receptor (GPCR) modulators [1]. Its amine group serves as a key attachment point for diverse pharmacophores, while the ethyl and methyl substituents probe hydrophobic pockets adjacent to the hinge-binding region in kinases [1]. The hydrochloride salt ensures efficient coupling reactions under standard amide bond-forming or nucleophilic substitution conditions.

Preparation of Stock Solutions for Cellular Assays

The hydrochloride salt form is specifically suited for preparing stable stock solutions in DMSO or aqueous buffers (e.g., PBS) for use in cellular assays . This mitigates solubility issues often encountered with neutral heterocyclic amines, ensuring accurate compound dosing in dose-response experiments, cytotoxicity assays, or target engagement studies . Researchers can confidently use this salt form to minimize variability arising from compound precipitation.

Construction of Bifunctional Molecules and Activity-Based Probes

The primary amine functionality at the 4-position is a versatile handle for conjugating the isoxazole core to linkers or other functional moieties [1]. This makes the compound a valuable starting material for synthesizing bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs) or activity-based probes (ABPs), where the isoxazole scaffold serves as the ligand for a target protein of interest.

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